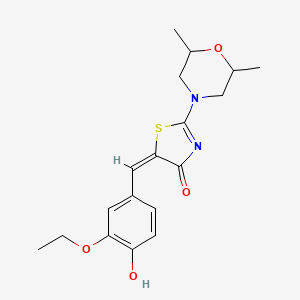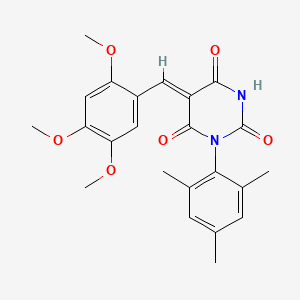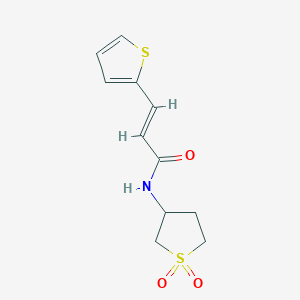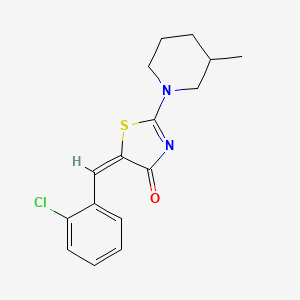
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various ailments and has gained significant attention in recent years due to its potential health benefits.
作用機序
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of transcription factors, such as NF-κB, which are involved in the inflammatory response. 1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one also activates various enzymes that are involved in the antioxidant defense system, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting the growth of cancer cells, and improving cognitive function. It has also been shown to have a positive effect on cardiovascular health by reducing inflammation and improving lipid profiles.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, high stability, and availability. However, it also has some limitations, including its poor solubility in water and low bioavailability.
将来の方向性
There are several future directions for curcumin research, including the development of more effective delivery methods to improve bioavailability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a natural food preservative.
In conclusion, curcumin is a naturally occurring compound with potential health benefits. Its mechanism of action is complex and involves multiple pathways. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for curcumin research, including the development of more effective delivery methods and the investigation of its potential as a therapeutic agent for various diseases.
合成法
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one can be synthesized using various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biotransformation. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation involves the use of microorganisms to convert ferulic acid to curcumin.
科学的研究の応用
1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-propen-1-one has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to have a positive effect on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17(20)21)6-8-15(11)19/h1-9,19H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUHKWHSAQWFE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(2-hydroxy-5-nitro-phenyl)-propenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)
![3-(2-furylmethyl)-5-methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylpropylidene)hydrazone]](/img/structure/B5909783.png)
![ethyl 5-oxo-1,2,3,4,5,6-hexahydro[1]benzothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-7-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)

![5-(4-tert-butylphenyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909816.png)

![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)


![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)